2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-
Overview
Description
“2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-” is a chemical compound with the molecular formula C6H8O2S . It is also known by other names such as “4-Hydroxy-3,5-dimethyl-2(5H)-thiophenone” and "4-Hydroxy-3,5-dimethyl-5H-thiophen-2-one" .
Molecular Structure Analysis
The molecular structure of “2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-” consists of a thiophene ring with two methyl groups and a hydroxy group attached . The average mass of the molecule is 144.191 Da, and its monoisotopic mass is 144.024506 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-” include a molecular weight of 144.19 g/mol . Other properties such as solubility, melting point, boiling point, etc., were not found in the search results.Scientific Research Applications
Aroma Compound in Food Industry
2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-, also known as furaneol®, is a key flavor compound in many fruits and is highly valued in the food industry. It is synthesized in fruits through enzymatic steps and is also a product of the Maillard reaction. The compound has been the focus of significant research for synthetic preparation methods, with recent advancements in understanding its biosynthetic pathway (Schwab, 2013).
Non-Enzymatic Formation in Foodstuffs
Research has also been conducted on the non-enzymatic formation of 4,5-dimethyl-3-hydroxy-2(5H)-furanone, a related compound, in foodstuffs. This compound forms through the condensation of acetaldehyde under oxidative conditions, with 2-oxobutanoic acid as an intermediate product (Pisarnitskii, Bezzubov, & Egorov, 1987).
Role in Cooked Food and Beverages
These furanones are found in highly cooked foodstuffs, where they are important for flavor, and also appear in products like soy sauce and beer due to yeast fermentation. Their synthesis is primarily through Maillard reactions between sugars and amino acids during heating. Furthermore, they contribute to meaty and spicy/nutty flavors in various foods (Slaughter, 2007).
Thermodynamic Equilibrium and Solubility Studies
The thermodynamic equilibrium and solubility of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in different solvent systems have been studied. This research provides valuable information for extending the application range of this compound in various solvent systems (Xu, Wang, Wang, Huang, Hao, & Yin, 2016).
Biological Function and Signal Molecules
A significant biological function of these furanones has been identified: they act as inter-organism signal molecules in several systems. For example, 5-methyl-4-hydroxy-3(2H)-furanone serves as a male pheromone in cockroaches and deters fungal growth on strawberries. These compounds have also shown both mutagenic and anti-carcinogenic activities, with some demonstrating antioxidant properties comparable to ascorbic acid (Slaughter, 1999).
Properties
IUPAC Name |
3-hydroxy-2,4-dimethyl-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-5(7)4(2)9-6(3)8/h4,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFWUMWMONMZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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